molecular formula C16H16N2O4 B12894394 Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol

Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol

Cat. No.: B12894394
M. Wt: 300.31 g/mol
InChI Key: XQUJNRKGROLCPB-HUUCEWRRSA-N
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Description

Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 3-pyridylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired oxazoline ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxazoline ring to an oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-2-yl)-4,5-dihydrooxazol-4-ol
  • Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)-4,5-dihydrooxazol-4-ol
  • Trans-5-(2,4-dimethoxyphenyl)-2-(quinolin-3-yl)-4,5-dihydrooxazol-4-ol

Uniqueness

Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(4R,5R)-5-(2,4-dimethoxyphenyl)-2-pyridin-3-yl-4,5-dihydro-1,3-oxazol-4-ol

InChI

InChI=1S/C16H16N2O4/c1-20-11-5-6-12(13(8-11)21-2)14-15(19)18-16(22-14)10-4-3-7-17-9-10/h3-9,14-15,19H,1-2H3/t14-,15-/m1/s1

InChI Key

XQUJNRKGROLCPB-HUUCEWRRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H]2[C@H](N=C(O2)C3=CN=CC=C3)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(N=C(O2)C3=CN=CC=C3)O)OC

Origin of Product

United States

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